

Application Note: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate

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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118

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Abstract

(R)-1,1'-Bi-2-naphthyl ditosylate is a key chiral intermediate derived from (R)-1,1'-bi-2-naphthol ((R)-BINOL). Due to the conversion of the hydroxyl groups into excellent tosylate leaving groups, this compound is a versatile precursor for the synthesis of a wide range of chiral ligands, catalysts, and functional materials used in asymmetric synthesis and materials science. This document provides a detailed protocol for the preparation, purification, and characterization of (R)-1,1'-Bi-2-naphthyl ditosylate.

Introduction

Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives are fundamental building blocks in modern stereoselective chemistry.^[1] The tosylation of (R)-BINOL yields (R)-1,1'-Bi-2-naphthyl ditosylate, which activates the 2,2'-positions for nucleophilic substitution. This allows for the introduction of various functional groups, such as phosphines (to create ligands like BINAP) or other heteroatoms, while retaining the chiral integrity of the binaphthyl backbone. The protocol described herein employs a standard tosylation procedure using p-toluenesulfonyl chloride (TsCl) in the presence of a base.^[2]

Reaction Scheme

The synthesis involves the reaction of (R)-BINOL with two equivalents of p-toluenesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

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Figure 1. Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate from (R)-BINOL.

Experimental Protocol

This protocol details the tosylation of (R)-BINOL on a 10 mmol scale. All reactions should be conducted in a well-ventilated fume hood using anhydrous conditions.[3]

3.1 Materials and Reagents

| Reagent/Material | Molar Mass (g/mol) | Quantity | Moles (mmol) | Equivalents | Purity/Notes |
|---|----------------------|-----------|--------------|-------------|-------------------------------------|
| (R)-1,1'-Bi-2-naphthol ((R)-BINOL) | 286.32 | 2.86 g | 10.0 | 1.0 | >99% ee |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.58 g | 24.0 | 2.4 | >98% |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 | 3.0 | Distilled from CaH ₂ |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 | 0.1 | Catalyst, >99% |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - | Anhydrous, <50 ppm H ₂ O |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO ₃) | 84.01 | ~50 mL | - | - | Saturated aqueous solution |
| Brine | - | ~50 mL | - | - | Saturated aqueous NaCl |
| Anhydrous Sodium Sulfate (Na ₂ SO ₄) | 142.04 | ~10 g | - | - | Granular |
| Silica Gel | - | As needed | - | - | For column chromatograph |

| | | | | |
|---------------------------|---|-----------|---|------------------------------------|
| | | | | hy (230-400 mesh) |
| Eluent for Chromatography | - | As needed | - | e.g., Hexane/Ethyl Acetate mixture |

3.2 Equipment

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Dropping funnel
- Nitrogen or Argon gas inlet
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for column chromatography
- TLC plates (silica gel 60 F₂₅₄)

3.3 Synthesis Procedure

- Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add (R)-1,1'-bi-2-naphthol (2.86 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
- Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture until all solids are dissolved.
- Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

- Base Addition: Add triethylamine (4.2 mL, 30.0 mmol) dropwise to the cold solution.[\[4\]](#)
- Tosylation: In a separate beaker, dissolve p-toluenesulfonyl chloride (4.58 g, 24.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.[\[2\]](#)
- Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12-16 hours.[\[2\]](#)[\[4\]](#)
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The starting (R)-BINOL spot should be consumed, and a new, less polar product spot should appear.

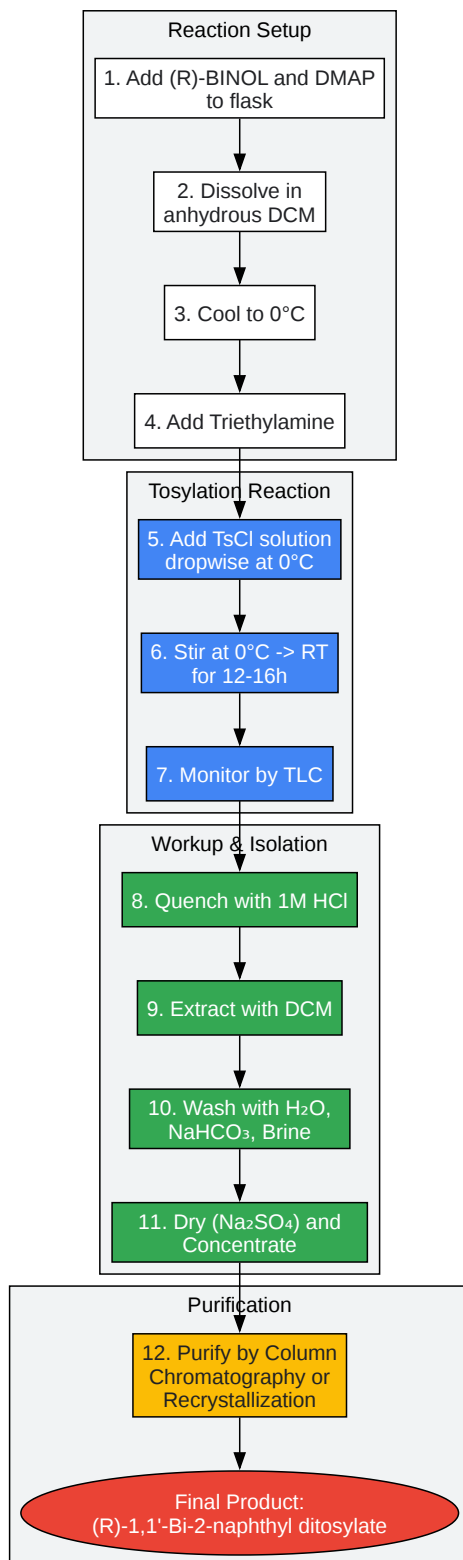
3.4 Workup and Purification

- Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize excess triethylamine.
- Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM.[\[4\]](#)
- Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.[\[2\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[\[4\]](#)
- Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane or THF/methanol) to afford the pure (R)-**1,1'-Bi-2-naphthyl ditosylate** as a white solid.[\[2\]](#)[\[5\]](#)

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of (R)-**1,1'-Bi-2-naphthyl ditosylate**.

Workflow for the Preparation of (R)-1,1'-Bi-2-naphthyl ditosylate



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Caption: Experimental workflow from starting materials to the final purified product.

Safety Precautions

- p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle with gloves and safety glasses in a fume hood. Avoid inhalation of dust.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.
- Triethylamine (TEA) and Pyridine: Flammable, corrosive, and have strong, unpleasant odors. Handle with care in a fume hood.
- Hydrochloric Acid (HCl): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

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